
Amikacin
Overview
Description
Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, with the molecular formula C22H43N5O13 and an average molecular weight of 585.608 . It binds to the 30S ribosomal subunit, disrupting bacterial protein synthesis, and exhibits bactericidal activity against Gram-negative pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae . Clinically, it is used to treat severe infections, including sepsis, pneumonia, and multidrug-resistant (MDR) tuberculosis, due to its broad-spectrum efficacy and stability against many aminoglycoside-modifying enzymes . Pharmacokinetic studies highlight its concentration-dependent activity, with key parameters like total body clearance (CL) correlating with creatinine clearance (CCr) and volume of distribution (V1) linked to patient weight .
Preparation Methods
Traditional Chemical Synthesis Pathways
Silylation-Based Acylation
The foundational synthesis of amikacin involves protecting kanamycin A’s reactive hydroxyl and amino groups prior to acylation. As detailed in CN105440090A , hexamethyldisilazane (HMDS) serves as the silylating agent in acetonitrile, refluxing at 75–80°C to yield silyl-protected kanamycin A. Subsequent acylation with γ-phthalimido-α-hydroxybutyric acid employs N,N-dicyclohexylcarbodiimide (DCC) as a condensing agent and 4-N,N-dimethylpyridine (DMAP) or 1-hydroxybenzotriazole (HOBT) as catalysts . The acylated intermediate undergoes acidolysis (hydrochloric acid) and hydrazinolysis (hydrazine hydrate, 85–95°C) to yield this compound with a 72.5% yield relative to kanamycin A .
Key Reaction Conditions:
-
Silylation: 75–80°C, HMDS/acetonitrile.
-
Acylation: DCC/DMAP or HOBT, room temperature.
-
Hydrazinolysis: pH 8.0–8.5, 85–95°C, 3.5 hours.
Benzyloxycarbonyl Protection Strategies
Alternative routes leverage 6'-N-benzyloxycarbonylkanamycin A derivatives. EP0218292B1 describes Schiff base formation using aromatic aldehydes (e.g., benzaldehyde) to protect amino groups at positions 1, 3, and 3". Acylation with L-4-amino-2-hydroxybutyric acid (L-HABA) derivatives, followed by hydrogenolysis, achieves this compound with ~50% yield after ion-exchange chromatography . This method avoids toxic solvents but requires meticulous purification.
Novel Catalytic and Solvent Systems
Metal-Catalyzed Acylation in Aqueous Media
US5763587A introduces a water-based acylation system using zinc or nickel salts to coordinate with diprotected kanamycin A. The metal complex enhances regioselectivity for the 1-amino group of the 2-deoxystreptamine moiety. Subsequent acylation with activated L-HABA derivatives (e.g., N-hydroxysuccinimide esters) proceeds at pH 9–10, yielding this compound after deprotection with ammonia and hydrogenation . This method’s advantages include:
-
Solvent Safety: Water replaces toxic organic solvents.
-
Cost Efficiency: Avoids expensive trifluoroacetate reagents.
Microwave-Assisted Functionalization
Recent advances exploit microwave irradiation to conjugate this compound with nanomaterials. As per Microwave-Assisted Synthesis of this compound Modified N,S co-Doped Carbon Dots , this compound’s primary amines form amide bonds with carboxyl-rich carbon dots under microwave heating (800 W, 5 minutes). Fourier-transform infrared (FTIR) spectroscopy confirms C=O stretching at 1705 cm⁻¹ , indicating successful covalent linkage . This method facilitates rapid synthesis of drug-delivery systems but is limited to niche applications.
Industrial-Scale Formulation Techniques
This compound Sulfate Injection Preparation
CN101584658A outlines a formulation protocol for sterile injections:
-
Dissolution: this compound sulfate (3–6 g) and EDTA-Na₂ (0.012–0.024 g) in 60–70% v/v water for injection, heated to 40–50°C.
-
pH Adjustment: Lactic acid adjusts pH to 5.8–6.2 for stability.
-
Sterile Filtration: 0.2 µm membrane filtration before vial filling.
Critical Parameters:
-
EDTA-Na₂: Chelates metal ions to prevent oxidation.
-
pH Range: 5.8–6.2 minimizes hydrolysis of the aminoglycoside .
Nanoparticle Encapsulation for Sustained Release
Formulation and Evaluation of this compound Sulfate Loaded Dextran Nanoparticles utilizes ionic gelation with dextran sulfate and tripolyphosphate (TPP) . Key steps include:
-
Nanoparticle Formation: 2% w/v dextran sulfate crosslinked with 1% w/v TPP.
-
Drug Loading: 1% w/v this compound sulfate incorporated during gelation.
-
Release Kinetics: Zero-order release profile with 37% release over 7 hours in phosphate buffer (pH 7.4) .
Table 1: Comparative Analysis of this compound Synthesis Methods
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Amikacin undergoes several types of chemical reactions, including:
Substitution: The amino groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Basic conditions are typically used for the oxidation of this compound.
Substitution: Various reagents, including acids and bases, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include kanamycin-like molecules and substituted derivatives of this compound .
Scientific Research Applications
Indications for Use
Amikacin is primarily indicated for the treatment of serious infections caused by aerobic gram-negative bacteria. Its use is particularly crucial in cases involving multidrug-resistant organisms. Key indications include:
- Hospital-acquired pneumonia : Effective against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.
- Bacteremia and sepsis : Often used in combination with other antibiotics to enhance efficacy.
- Meningitis : Administered intrathecally or intravenously in certain cases.
- Complicated urinary tract infections : Typically reserved for resistant strains.
- Endophthalmitis : Off-label use via intravitreal injection.
This compound's broad-spectrum activity makes it an essential component in antimicrobial stewardship programs, especially in treating infections caused by resistant strains .
Resistance Patterns
Despite its efficacy, resistance to this compound has been increasingly reported, particularly among gram-negative pathogens. Resistance mechanisms include:
- Aminoglycoside-modifying enzymes : Bacteria can produce enzymes that modify this compound, rendering it ineffective.
- Efflux pumps : Some bacteria can actively expel this compound from their cells.
The emergence of resistance necessitates careful monitoring and consideration of combination therapies to maintain this compound's effectiveness .
Innovative Delivery Methods
Recent studies have focused on enhancing the delivery and efficacy of this compound through novel formulations. Notable advancements include:
- Microparticle Encapsulation : Research indicates that encapsulating this compound in biodegradable microparticles allows for prolonged release and sustained antibacterial action. For instance, PLA/PVA-based microparticles demonstrated effective antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Liposome Formulations : Although development was discontinued, early studies on unilamellar liposomes (MiKasome) showed promise in treating infections like endocarditis and urinary tract infections .
Case Studies
- Neonatal Infections : this compound has been effectively used in treating infections in preterm neonates, particularly those caused by multidrug-resistant organisms. However, dosage adjustments are often necessary due to pharmacokinetic variations in this population .
- Combination Therapy : A study highlighted that combining this compound with other antibiotics such as beta-lactams significantly improves treatment outcomes for severe infections caused by resistant strains .
Mechanism of Action
Amikacin exerts its effects by inhibiting bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit of bacteria, preventing the formation of functional proteins . This leads to the accumulation of defective proteins and ultimately results in bacterial cell death . The primary molecular target of this compound is the bacterial ribosome .
Comparison with Similar Compounds
Amikacin is often compared to other aminoglycosides (e.g., gentamicin, kanamycin) and β-lactams (e.g., imipenem, ceftazidime) in terms of efficacy, toxicity, and resistance profiles. Below is a structured analysis:
Antibacterial Spectrum and Efficacy
- Combination Therapy : The efficacy of ceftazidime/amikacin (44–41%) in febrile neutropenia was comparable to imipenem in some studies but inferior in others, influenced by regional microbial flora and resistance patterns .
- Resistance: this compound retains activity against gentamicin-resistant strains due to structural modifications that evade common modifying enzymes . For example, combining this compound with zinc-ionophore complexes (e.g., ZnPT) enhances its bactericidal effect against Acinetobacter baumannii and Klebsiella pneumoniae with AAC(6′)-Ib resistance genes .
Pharmacokinetics and Dosing
- This compound : Two-compartment model best describes its PK, with CL = 2.1 L/h (adjusted for CCr) and V1 = 0.26 L/kg (weight-dependent). Requires therapeutic drug monitoring (TDM) to achieve target peak concentrations (Cmax) of 20–30 mg/L .
- Gentamicin : Shorter half-life (2–3 hours) vs. This compound (2–4 hours) but similar concentration-dependent killing. Both require TDM to minimize toxicity .
Toxicity Profiles
- Ototoxicity : this compound causes dose-dependent outer hair cell loss in the cochlea, reversible with resveratrol co-administration in animal models . Gentamicin has a higher risk of irreversible vestibular toxicity .
- Nephrotoxicity : this compound-induced renal tubular necrosis occurs only at supratherapeutic doses (≥15 g in animals), whereas gentamicin and kanamycin show nephrotoxicity at lower doses .
Resistance and Regional Variability
- In ICU settings, resistance to this compound (40% probability) is marginally lower than ciprofloxacin (83% vs. co-trimoxazole) .
- Regional factors (e.g., antibiotic availability, microbial ecology) significantly influence the choice between this compound and carbapenems like meropenem .
Key Research Findings
Synergy with Zinc Complexes: this compound combined with ZnPT rapidly kills resistant A. baumannii strains, outperforming monotherapy .
Ototoxicity Mitigation : Resveratrol reduces this compound-induced cochlear damage in rats, suggesting adjunctive protective strategies .
PK/PD Optimization : Weight- and renal-adjusted dosing improves this compound efficacy while reducing toxicity risks .
Biological Activity
Amikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, primarily used to treat serious infections caused by Gram-negative bacteria, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use in various infections.
This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding disrupts mRNA translation and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death. Its unique structure provides enhanced stability against enzymatic degradation by aminoglycoside-modifying enzymes, allowing it to retain activity against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Pharmacokinetics
This compound is administered primarily via intramuscular injection due to its rapid absorption and poor oral bioavailability. Key pharmacokinetic parameters include:
- Absorption : Rapid after intramuscular administration; poor oral absorption.
- Distribution : Widely distributed in body fluids and tissues; penetrates well into the lungs when inhaled.
- Elimination : Primarily excreted unchanged in urine; renal function significantly affects dosing .
Clinical Efficacy
This compound has demonstrated significant clinical efficacy across various types of infections. A comprehensive review of clinical trials involving 1,098 patients revealed the following efficacy rates:
Infection Type | Efficacy Rate (%) |
---|---|
Genitourinary Infections | 90 |
Septicemia | 85 |
Skin and Soft Tissue Infections | 70 |
Lower Respiratory Tract Infections | 69 |
Gentamicin-resistant Pathogens | 88 |
Overall, this compound was well tolerated, with adverse effects reported in only 19.4% of patients evaluated .
Case Studies
Case Study 1: Treatment of Gentamicin-resistant Infections
A clinical trial assessed this compound's effectiveness against gentamicin-resistant pathogens. Out of 85 infections treated, this compound achieved an 88% success rate. The study highlighted this compound's role in treating multidrug-resistant infections where alternative therapies failed .
Case Study 2: Severe Infections in Critically Ill Patients
In a population of critically ill patients with severe infections caused by Gram-negative bacteria, aggressive dosing regimens (up to 30 mg/kg) were evaluated. The study found that higher doses significantly improved therapeutic outcomes without increasing nephrotoxicity compared to standard dosing .
Safety Profile
While this compound is generally well tolerated, it carries risks common to aminoglycosides, including ototoxicity and nephrotoxicity. Previous exposure to gentamicin has been identified as a significant risk factor for these adverse effects . Monitoring renal function is essential during treatment to mitigate potential toxicity.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing Amikacin's in vitro antibacterial activity?
- Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution assays. Use a minimum inhibitory concentration (MIC) threshold of ≤16 µg/mL for susceptibility categorization. Include quality control strains (e.g., E. coli ATCC 25922) and replicate experiments to ensure precision . For statistical rigor, report MIC values as geometric means with 95% confidence intervals, adhering to instrument precision limits (e.g., avoid excessive decimal places) .
Q. How should researchers account for renal function when designing this compound dosing studies?
- Methodological Answer : Calculate creatinine clearance (CrCl) using the Cockcroft-Gault equation for adults or modified Schwartz formula for pediatric populations. In elderly patients, incorporate body mass index (BMI) and CrCl as covariates, as these significantly impact drug clearance and volume of distribution (e.g., CrCl explains 28% variability in elderly pharmacokinetics) . Validate dosing adjustments using therapeutic drug monitoring (TDM) to target peak concentrations of 20–30 mg/L and troughs <5 mg/L .
Q. What covariates are critical in this compound pharmacokinetic (PK) modeling for elderly patients?
- Methodological Answer : Prioritize CrCl and BMI, which influence clearance (CL) and central volume of distribution (Vd), respectively. For example, a two-compartment model showed CL = 2.75 L/h per 80 mL/min CrCl, with a 28% increase in CL when NSAIDs are co-administered . Use nonlinear mixed-effects modeling (NONMEM) to quantify covariate effects and generate nomograms for individualized dosing .
Advanced Research Questions
Q. How can population PK (PopPK) models be optimized for this compound dosing in neonates with varying gestational ages?
- Methodological Answer : Use sparse sampling data from TDM to build PopPK models. Incorporate covariates like postnatal age, weight, and serum creatinine. For Indian neonates, external validation of published models revealed underprediction biases; prioritize models integrating disease states (e.g., sepsis) and renal maturation equations . Apply stochastic simulations to achieve PK/PD targets (Cmax/MIC >10, AUC/MIC >75) while avoiding toxicity (Cmin <2.5 mg/L) .
Q. What statistical approaches resolve conflicting efficacy data in this compound clinical trials?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification by infection type (e.g., Gram-negative vs. mycobacterial), renal function, and dosing regimen. Use sensitivity analysis to identify confounding variables (e.g., co-administered nephrotoxic drugs). Evaluate study quality via the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude biased datasets .
Q. How to design a study evaluating this compound's synergy with β-lactams against multidrug-resistant Pseudomonas aeruginosa?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). For in vivo validation, employ a neutropenic murine thigh infection model with human-simulated dosing. Measure bacterial load reduction and compare to monotherapy arms. Reference preclinical synergy studies in the discussion, ensuring alignment with CLSI breakpoints .
Q. What validation strategies ensure robustness in this compound PK/PD models?
- Methodological Answer : Perform bootstrap analysis (≥1,000 replicates) and visual predictive checks (VPCs) to assess model stability. For external validation, use datasets from diverse demographics (e.g., neonates vs. elderly) and report relative prediction errors (e.g., final model error reduced from 33.2% to 17.9% in elderly cohorts) . Publish code and datasets in repositories like Figshare for reproducibility .
Q. Data Contradiction & Analysis
Q. How should researchers address discrepancies in this compound toxicity thresholds across studies?
- Methodological Answer : Reconcile differences by analyzing toxicity definitions (e.g., nephrotoxicity via RIFLE criteria vs. serum creatinine thresholds). Perform dose-response meta-regression to identify risk factors (e.g., prolonged therapy >7 days, trough >5 mg/L). Cite consensus guidelines (e.g., IDSA) to contextualize safety margins .
Q. What methods validate conflicting in vitro vs. in vivo efficacy findings for this compound?
- Methodological Answer : Compare in vitro MICs to in vivo PK/PD targets using Monte Carlo simulations. For example, if in vitro MIC90 is 8 µg/mL but clinical failure occurs, assess whether target attainment (AUC/MIC >75) is achievable in >90% of patients. Adjust dosing or infusion duration based on results .
Q. Tables for Key Findings
Covariate | Effect on PK Parameters | Study Population | Reference |
---|---|---|---|
Creatinine Clearance | CL = 2.75 L/h per 80 mL/min | Elderly patients | |
BMI | Vd = 17.4 L per 25 kg/m² | Elderly patients | |
NSAID co-administration | ↑ CL by 28% | Elderly patients | |
Gestational Age | Underpredicted in neonates (external validation) | Indian neonates |
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWBDHBTVXHDL-RMDFUYIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110660-83-8 | |
Record name | Amikacin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022586 | |
Record name | Amikacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amikacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L | |
Record name | Amikacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amikacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amikacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder from methanol-isopropanol | |
CAS No. |
37517-28-5 | |
Record name | Amikacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amikacin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amikacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amikacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amikacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIKACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amikacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amikacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-204 °C (sesquihydrate), 203 - 204 °C | |
Record name | Amikacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amikacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amikacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.